molecular formula C23H18FN3O4 B11292815 2-{3-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(2-methoxyphenyl)acetamide

2-{3-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(2-methoxyphenyl)acetamide

Cat. No.: B11292815
M. Wt: 419.4 g/mol
InChI Key: IPKWXXMWLSBPHC-UHFFFAOYSA-N
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Description

2-{3-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(2-methoxyphenyl)acetamide is a complex organic compound that belongs to the class of oxadiazole derivatives This compound is characterized by the presence of a fluorophenyl group, an oxadiazole ring, and a phenoxyacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(2-methoxyphenyl)acetamide typically involves multiple steps. One common method includes the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring is synthesized by reacting a hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a nucleophilic aromatic substitution reaction.

    Coupling with Phenoxyacetamide: The final step involves coupling the oxadiazole derivative with phenoxyacetamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{3-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(2-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with modified functional groups.

Scientific Research Applications

2-{3-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(2-methoxyphenyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or antiviral agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-{3-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(2-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Disrupting Cellular Processes: Interfering with processes such as DNA replication or protein synthesis.

Comparison with Similar Compounds

Similar Compounds

  • 3-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]benzoic acid
  • 2-{3-[4-(1H-indazol-5-ylamino)-2-quinazolinyl]phenoxy}-N-(propan-2-yl)acetamide

Uniqueness

2-{3-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(2-methoxyphenyl)acetamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its fluorophenyl and oxadiazole moieties contribute to its stability and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C23H18FN3O4

Molecular Weight

419.4 g/mol

IUPAC Name

2-[3-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy]-N-(2-methoxyphenyl)acetamide

InChI

InChI=1S/C23H18FN3O4/c1-29-20-11-3-2-10-19(20)25-21(28)14-30-18-9-5-6-15(13-18)22-26-23(31-27-22)16-7-4-8-17(24)12-16/h2-13H,14H2,1H3,(H,25,28)

InChI Key

IPKWXXMWLSBPHC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC(=O)COC2=CC=CC(=C2)C3=NOC(=N3)C4=CC(=CC=C4)F

Origin of Product

United States

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